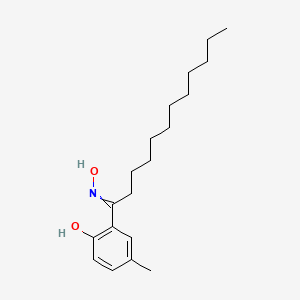
2-(N-Hydroxy-C-undecylcarbonimidoyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FLM-5011 is a compound known for its role as a lipoxygenase inhibitor with anti-inflammatory effects . It has a molecular formula of C19H31NO2 and a molecular weight of 305.46 g/mol . This compound is primarily used in scientific research to explore the biological role of lipoxygenases and their reaction products .
Preparation Methods
The synthetic routes and reaction conditions for FLM-5011 are not widely documented in public sources. . The industrial production methods for FLM-5011 are also not publicly available, likely due to proprietary processes used by chemical manufacturers.
Chemical Reactions Analysis
FLM-5011 undergoes various chemical reactions, primarily involving its role as a lipoxygenase inhibitor. The specific types of reactions, common reagents, and conditions used in these reactions are not extensively detailed in available literature. it is known that lipoxygenase inhibitors like FLM-5011 interact with lipoxygenase enzymes to prevent the formation of leukotrienes and other inflammatory mediators . The major products formed from these reactions are typically related to the inhibition of lipoxygenase activity and the subsequent reduction in inflammatory responses .
Scientific Research Applications
FLM-5011 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of lipoxygenase inhibition and the role of lipoxygenase metabolites in various biological processes . In biology, FLM-5011 is employed to investigate the pathways involved in inflammation and bronchial asthma . In medicine, it is explored for its potential therapeutic uses in conditions related to inflammation, such as asthma and other inflammatory diseases . In industry, FLM-5011 is utilized in the development of anti-inflammatory drugs and other therapeutic agents .
Mechanism of Action
The mechanism of action of FLM-5011 involves its inhibition of lipoxygenase enzymes. Lipoxygenases are enzymes that catalyze the oxygenation of polyunsaturated fatty acids to form leukotrienes and other inflammatory mediators . By inhibiting lipoxygenase activity, FLM-5011 prevents the formation of these inflammatory mediators, thereby reducing inflammation . The molecular targets of FLM-5011 include the lipoxygenase enzymes themselves, and the pathways involved are those related to the metabolism of polyunsaturated fatty acids .
Comparison with Similar Compounds
Properties
CAS No. |
50652-76-1 |
|---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-4-methylphenol |
InChI |
InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(20-22)17-15-16(2)13-14-19(17)21/h13-15,21-22H,3-12H2,1-2H3/b20-18+ |
InChI Key |
OOXQDZTUGOJLHK-CZIZESTLSA-N |
SMILES |
CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O |
Isomeric SMILES |
CCCCCCCCCCC/C(=N\O)/C1=C(C=CC(=C1)C)O |
Canonical SMILES |
CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















